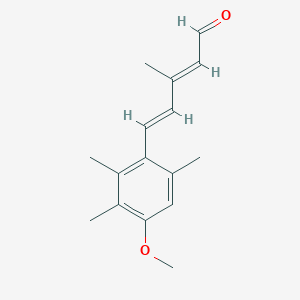

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Description

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is an α,β-unsaturated aldehyde characterized by a conjugated dienal system (E,E-configuration) and a substituted aromatic ring. The molecule features a methoxy group and three methyl substituents on the phenyl ring, contributing to its lipophilicity and steric bulk (Figure 1) . Its molecular formula is C₁₇H₂₂O₂, with a molecular weight of 258.35 g/mol. Suppliers include Santa Cruz Biotechnology and OX CHEM, indicating its commercial availability for research purposes .

Properties

IUPAC Name |

(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNAPUXYLZDDGQ-HRCSPUOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the desired dienal structure. The reaction conditions often require the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the conjugated diene system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dienal to corresponding alcohols or alkanes.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Research indicates that (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may have anti-inflammatory properties, making it a candidate for treating conditions like psoriasis and other inflammatory disorders.

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens.

Medicinal Chemistry Applications

The unique structure of this compound makes it an interesting subject for medicinal chemistry:

- Drug Development : Its derivatives could be explored for developing new pharmaceuticals targeting skin disorders or other inflammatory conditions.

- Synthesis of Analogues : The compound can serve as a precursor for synthesizing various analogues with enhanced biological activity.

Case Studies

- Psoriasis Treatment : A study evaluated the efficacy of compounds related to this compound in treating psoriasis. Results indicated significant improvements in skin lesions and reduced inflammation markers.

- Antioxidant Research : Research focused on the antioxidant capacity of this compound revealed that it effectively scavenges free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in skin cells.

Data Table of Biological Activities

Mechanism of Action

The mechanism by which (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal exerts its effects involves interactions with specific molecular targets and pathways. For example, its ability to undergo oxidation and reduction reactions makes it a useful probe for studying redox processes in biological systems. Additionally, its structural features allow it to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 (2E,4E)-5-[1,4-Dihydroxy-2,6,6-Trimethyl-3-(Trifluoromethyl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-Dienal

- Structural Differences :

- The aromatic phenyl ring in the target compound is replaced by a cyclohexenyl ring with hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents.

- Additional hydroxyl groups increase polarity, while the -CF₃ group enhances electron-withdrawing properties.

- Molecular Weight : 318.33 g/mol (vs. 258.35 g/mol for the target compound).

- Implications : The -CF₃ group may improve metabolic stability in drug design, while hydroxyl groups facilitate hydrogen bonding in biological systems .

2.1.2 (2E,4E)-5-Phenylpenta-2,4-Dienal

- Structural Differences: Lacks methyl and methoxy substituents on the phenyl ring.

- Molecular Weight : 186.22 g/mol .

- Implications : Reduced steric bulk may enhance reactivity in nucleophilic additions but decrease stability in hydrophobic environments .

2.1.3 (E,E)-[3-Methyl-5-(2,6,6-Trimethyl-1-Cyclohexen-1-yl)Penta-2,4-Dienyl]Triphenylphosphonium Chloride

- Structural Differences :

- Contains a triphenylphosphonium chloride group instead of the aldehyde.

- The cyclohexenyl ring replaces the substituted phenyl group.

- Implications : The phosphonium moiety renders this compound a cationic species, suitable as a reagent in Wittig reactions or mitochondrial-targeted drug delivery systems .

Functional Group Analysis

Bioactivity and Structure-Activity Relationships (SAR)

- Bioactivity Clustering : Compounds with similar conjugated dienal systems (e.g., α,β-unsaturated aldehydes) often exhibit overlapping bioactivity profiles, particularly in interactions with electrophile-sensitive proteins like Keap1-Nrf2 .

- Electrophilicity : The target compound’s aldehyde group is less electrophilic than the phosphonium derivative but more reactive than hydroxylated analogues .

- Lumping Strategy : Organic compounds with similar backbones (e.g., conjugated dienes) may undergo analogous physicochemical processes, enabling predictive modeling of stability or reactivity .

Biological Activity

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, commonly referred to as Acitretin Impurity 3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 244.33 g/mol |

| Density | 1.003 g/cm³ |

| Boiling Point | 401.9°C at 760 mmHg |

| Flash Point | 175°C |

| Vapor Pressure | 1.14E-06 mmHg at 25°C |

| Refractive Index | 1.547 |

This compound is primarily used in the synthesis of the psoriasis drug atorvastatin and possesses notable stability under controlled conditions (inert atmosphere and storage at -20°C) .

Research indicates that this compound exhibits various biological activities, particularly in dermatological applications. The compound's structure suggests potential interactions with retinoid receptors, which are critical in skin cell differentiation and proliferation.

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to this compound can reduce inflammation markers in vitro. For instance:

- Case Study : A study on related compounds showed a decrease in interleukin-6 (IL-6) levels in human keratinocytes exposed to inflammatory stimuli . This suggests a potential role in managing inflammatory skin conditions.

Antioxidant Activity

The compound may possess antioxidant properties due to its phenolic structure. Antioxidants are crucial for mitigating oxidative stress in skin cells:

- Research Finding : In vitro assays indicated that similar phenolic compounds can scavenge free radicals effectively . This activity could contribute to skin protection and anti-aging effects.

Toxicity and Safety

The safety profile of this compound is essential for its application:

Q & A

Q. Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 250–280 nm for conjugated dienal absorption) .

- Calibration : Prepare standard curves in the matrix (e.g., plasma, soil) to account for matrix effects .

- Validation : Confirm recovery rates (>90%) via spiked samples and cross-validate with LC-MS/MS .

Advanced Question: How does the methoxy group’s electronic contribution modulate the compound’s spectroscopic and reactive properties?

Methodological Answer :

The methoxy group acts as an electron-donating group, altering UV-Vis absorption and reaction kinetics.

- Spectroscopic Analysis : Compare UV-Vis spectra with non-methoxy analogs; expect a bathochromic shift due to extended conjugation .

- Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction rates in electrophilic substitutions (e.g., nitration) .

Advanced Question: What statistical models are appropriate for optimizing reaction yields in multi-step syntheses?

Q. Methodological Answer :

- Design of Experiments (DoE) : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio) .

- Contradiction Management : If yield plateaus, apply response surface methodology (RSM) to identify non-linear interactions .

- Validation : Replicate optimal conditions in triplicate and report confidence intervals .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental results in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.